

"o-Phenylenedioxydiacetic acid" chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o*-Phenylenedioxydiacetic acid

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An In-depth Technical Guide to **o-Phenylenedioxydiacetic Acid**: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals

Introduction

o-Phenylenedioxydiacetic acid, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of coordination chemistry and drug development. Its unique structural framework, characterized by a catechol core functionalized with two acetic acid moieties, imparts a distinct set of chemical properties and reactivity. This guide offers a comprehensive exploration of **o-phenylenedioxydiacetic acid**, delving into its fundamental chemical characteristics, reactivity profile, and its burgeoning applications as a versatile building block in the synthesis of novel molecules with potential therapeutic applications.

Chemical Properties of o-Phenylenedioxydiacetic Acid

The chemical and physical properties of **o-phenylenedioxydiacetic acid** are foundational to its application in research and development. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₆	[1]
Molecular Weight	226.18 g/mol	
CAS Number	5411-14-3	
Appearance	White to off-white crystalline powder	
Melting Point	248-251 °C	[2]
Solubility	Slightly soluble in water	[2]
pKa	Data not readily available in cited sources. Estimated to be similar to related dicarboxylic acids.	

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum of **o-phenylenedioxydiacetic acid** would be expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid groups. While a specific spectrum for the ortho isomer was not found, related phenylenediacetic acids show aromatic protons typically in the range of 7.0-7.5 ppm and the methylene protons around 3.5-4.7 ppm, depending on the solvent.[3][4][5]
- ¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for the carboxylic acid carbons, the aromatic carbons, and the methylene carbons.[6][7]
- IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1750 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected around 2500-3300 cm⁻¹. [4][6][8][9]

Crystal Structure:

The crystal structure of **o-phenylenedioxydiacetic acid** reveals a molecular crystal structure. A key feature of its supramolecular structure is the formation of hydrogen-bonded dimers

through pairs of O-H...O hydrogen bonds between the carboxylic acid groups.[10] The conformation of the free acid is characterized by a cis arrangement of the carboxylate groups with respect to the plane of the aromatic ring.[10]

Reactivity and Synthetic Utility

The reactivity of **o-phenylenedioxydiacetic acid** is primarily dictated by the presence of its two carboxylic acid functional groups and the catechol ether linkages.

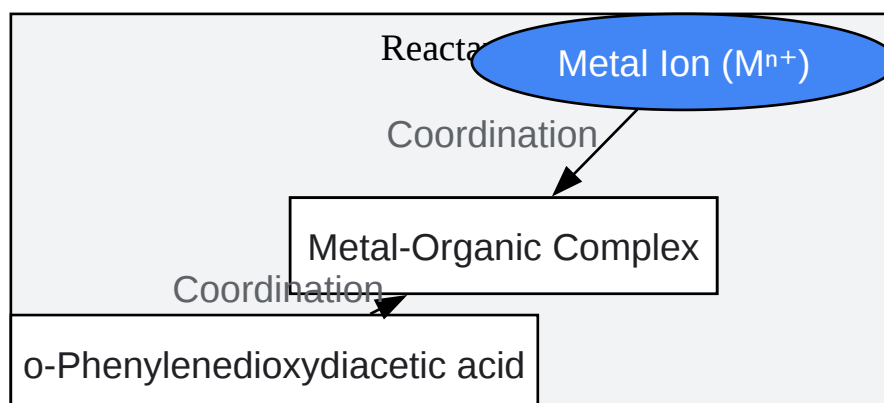
Esterification and Amide Formation

The carboxylic acid groups readily undergo esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents). These reactions are fundamental in modifying the solubility and pharmacokinetic properties of molecules in drug design.

Coordination Chemistry and Metal Complexation

A significant area of interest is the use of **o-phenylenedioxydiacetic acid** as a ligand in coordination chemistry. The two carboxylate groups can act as bidentate or bridging ligands to coordinate with a variety of metal ions. This has led to the synthesis of a range of metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and potential applications in catalysis and materials science.[11][12] The specific geometry of the ortho isomer influences the resulting coordination sphere around the metal center.

The following diagram illustrates the general concept of metal complexation with **o-phenylenedioxydiacetic acid**.



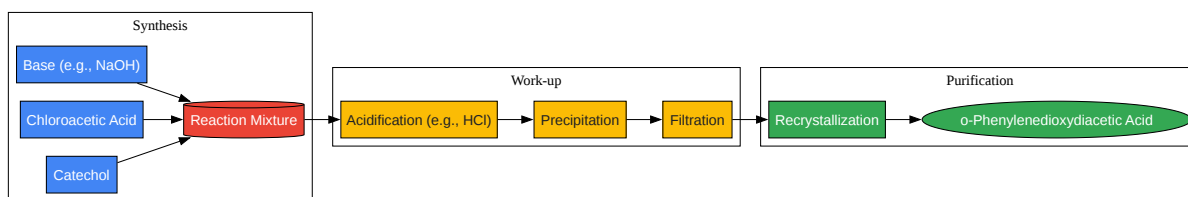
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Caption: Metal complexation with **o-phenylenedioxydiacetic acid**.

Synthesis of o-Phenylenedioxydiacetic Acid

A common synthetic route to **o-phenylenedioxydiacetic acid** involves the Williamson ether synthesis. This reaction proceeds by the alkylation of catechol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

A generalized workflow for the synthesis is outlined below:



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Caption: General workflow for the synthesis of **o-phenylenedioxydiacetic acid**.

Experimental Protocol: Synthesis of o-Phenylenedioxydiacetic Acid

- **Dissolution of Base:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.
- **Addition of Catechol:** To the cooled basic solution, add catechol and stir until fully dissolved.
- **Addition of Chloroacetic Acid:** Slowly add a solution of chloroacetic acid in water to the reaction mixture.

- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours.
- **Cooling and Acidification:** After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is strongly acidic.
- **Precipitation and Isolation:** The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure **o-phenylenedioxydiacetic acid**.

Applications in Drug Development and Research

The structural features of **o-phenylenedioxydiacetic acid** make it an attractive scaffold for the development of new therapeutic agents.^[13]

As a Molecular Scaffold

The rigid catechol backbone provides a defined spatial arrangement for the two carboxylic acid groups, which can be used to target specific binding sites in proteins and enzymes. The ether linkages are generally stable to metabolic degradation, which is a desirable property in drug candidates.

Prodrug Strategies

The carboxylic acid functional groups can be esterified to create prodrugs with improved oral bioavailability or targeted delivery to specific tissues. These esters can then be hydrolyzed in vivo by esterases to release the active dicarboxylic acid parent drug.

Use in Polyester Synthesis

o-Phenylenedioxydiacetic acid can be used as a monomer in the synthesis of polyesters.^[14] The resulting polymers may have unique properties due to the presence of the aromatic ether linkages, potentially leading to materials with enhanced thermal stability or specific biocompatibility for medical device applications.

Safety and Handling

o-Phenylenedioxydiacetic acid is irritating to the eyes, respiratory system, and skin.[2]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

o-Phenylenedioxydiacetic acid is a versatile chemical compound with a rich chemistry and a growing number of applications. Its well-defined structure and the reactivity of its carboxylic acid groups make it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. For researchers and drug development professionals, understanding the fundamental properties and reactivity of this molecule is key to unlocking its full potential in the design and synthesis of novel functional materials and therapeutic agents.

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- To cite this document: BenchChem. ["o-Phenylenedioxydiacetic acid" chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581298#o-phenylenedioxydiacetic-acid-chemical-properties-and-reactivity]

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